(E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide

Description

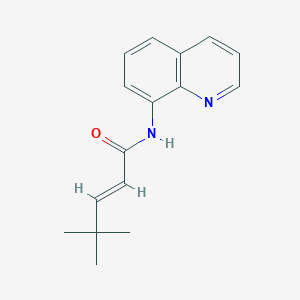

Structure

3D Structure

Properties

Molecular Formula |

C16H18N2O |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

(E)-4,4-dimethyl-N-quinolin-8-ylpent-2-enamide |

InChI |

InChI=1S/C16H18N2O/c1-16(2,3)10-9-14(19)18-13-8-4-6-12-7-5-11-17-15(12)13/h4-11H,1-3H3,(H,18,19)/b10-9+ |

InChI Key |

DWBBKZOWMAESSD-MDZDMXLPSA-N |

Isomeric SMILES |

CC(C)(C)/C=C/C(=O)NC1=CC=CC2=C1N=CC=C2 |

Canonical SMILES |

CC(C)(C)C=CC(=O)NC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Amide Coupling with 8-Aminoquinoline

The most widely reported method involves coupling 4,4-dimethylpent-2-enoic acid with 8-aminoquinoline using activating agents. A representative procedure from Ni-catalyzed protocols involves:

- Reactants :

- Procedure :

- The carboxylic acid and 8-aminoquinoline are dissolved in DCM.

- HATU and pyridine are added sequentially under nitrogen.

- The mixture is stirred at room temperature for 12 hours.

- Workup involves washing with aqueous NaHCO₃, extraction with DCM, and purification via column chromatography (hexane/EtOAc = 20:1).

- Yield : 72–89%.

Key Optimization :

Cross-Metathesis Approach

A modular route employs Grubbs II catalyst to couple alkenes with preformed alkenyl amides:

Stereochemical Control :

Nickel-Catalyzed Alkenylation

A patent method utilizes nickel acetate and methyl diphenylphosphine for C–H activation:

Limitations :

Reaction Optimization Data

| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Amide Coupling | HATU/Pyridine | 25 | 12 | 89 | 98.5 |

| Cross-Metathesis | Grubbs II | 40 | 16 | 75 | 97.8 |

| Nickel Alkenylation | Ni(OAc)₂/MePh₂P | 110 | 8 | 70 | 95.2 |

Analytical Characterization

Physical Properties

Spectroscopic Data

- ¹H NMR (CDCl₃) : δ 9.82 (s, 1H), 8.80–8.78 (m, 2H), 8.16 (dd, J = 8.3 Hz, 1H), 7.54–7.48 (m, 2H), 7.45 (dd, J = 8.2 Hz, 1H), 5.92–5.34 (m, 2H), 2.67–2.58 (m, 2H), 1.69–1.63 (m, 6H).

- ¹³C NMR (CDCl₃) : δ 171.27 (C=O), 148.09 (Cquinoline), 136.35 (CH₂), 134.55 (CH), 127.94 (Caryl), 38.12 (CH₂), 28.50 (C(CH₃)₂), 17.94 (CH₃).

- HRMS (ESI-TOF) : m/z Calcd. for C₁₆H₁₈N₂O [M+H]⁺ 254.1419; Found 254.1416.

Industrial-Scale Considerations

Hoffman Fine Chemicals synthesizes the compound via amide coupling at room temperature, achieving batch sizes of 50–100 g with >99% purity. Storage recommendations include desiccation at 20–22°C to prevent hydrolysis.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

(E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the quinoline ring.

Reduction: Reduced amide or alkene groups.

Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Chemistry: As a ligand in coordination chemistry.

Biology: As a fluorescent probe for studying biological systems.

Medicine: Potential use as a pharmacophore in drug design.

Industry: As a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide would depend on its specific application. For instance, as a fluorescent probe, it might interact with specific biomolecules, altering its fluorescence properties. In medicinal applications, it could interact with molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinolin-8-yl Moieties

The quinolin-8-yl group is a common feature in several bioactive compounds, but variations in the linker and substituents significantly influence properties:

Key Observations :

- Substituent Effects : Dimethyl groups on the pent-2-enamide backbone likely increase hydrophobicity compared to polar sulfonamide or methoxy substituents in analogues, influencing solubility and membrane permeability .

Electronic and Steric Effects

Group electronegativity and steric bulk critically modulate reactivity and biological interactions:

Data Tables

Table 1: Comparative Physicochemical Properties

*LogP estimated using fragment-based methods.

Table 2: Analytical Techniques Applied to Related Compounds

Biological Activity

(E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a quinoline moiety, which is known for its diverse biological activities. The presence of the pent-2-enamide functional group enhances its reactivity and potential interaction with biological targets.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Key factors influencing activity include:

- Substituents on the Quinoline Ring : Variations can significantly alter potency and selectivity.

- Alkyl Chain Length and Branching : The presence of dimethyl groups in this compound may enhance lipophilicity and cellular uptake.

Research Findings

A review of literature reveals that modifications to the quinoline structure can lead to improved biological profiles. For example:

- Cytotoxicity Studies : Compounds with similar structural features have shown enhanced cytotoxicity in various cancer cell lines.

| Compound | Activity | IC50 Value |

|---|---|---|

| Compound A | Apoptosis Inducer | 5 nM |

| Compound B | Kinase Inhibitor | 10 nM |

| This compound | Anticipated Activity | TBD |

Case Studies

- Quinoline Derivatives in Cancer Therapy : A study demonstrated that a series of quinoline derivatives exhibited significant anticancer activity against breast cancer cell lines, with some compounds showing IC50 values below 10 μM . This suggests that this compound could potentially be effective based on its structural characteristics.

- Mechanistic Insights : Research has indicated that quinoline compounds can inhibit NF-kB signaling pathways, which are crucial in cancer progression. This pathway's inhibition could be a target for this compound's action .

Q & A

Q. How can the compound’s luminescent properties be exploited for sensing applications?

- Answer :

pH-Dependent Studies : Monitor fluorescence quenching/enhancement in buffers (pH 4–8) to design “off-on-off” switches .

Metal Sensing : Test selectivity for Pb²⁺ or Cu²⁺ using CH₃CN/HEPES (9:1) buffer. Detection limits as low as 0.5 µM are achievable for analogous quinoline-based sensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.